molecular formula C20H15NO6 B12003682 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

Cat. No.: B12003682
M. Wt: 365.3 g/mol
InChI Key: LKTIYBGKWLNKGK-YBEGLDIGSA-N
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Description

2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that includes an oxazole ring, phenyl groups, and acetate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Aldol Condensation: The oxazole intermediate undergoes an aldol condensation with a benzaldehyde derivative to form the desired ylidene compound.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it into more saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products from these reactions include various substituted phenyl acetates, reduced oxazole derivatives, and oxidized phenyl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
  • 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate
  • 2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of an oxazole ring with phenyl and acetate groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

[2-acetyloxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C20H15NO6/c1-12(22)25-17-9-8-14(11-18(17)26-13(2)23)10-16-20(24)27-19(21-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-10-

InChI Key

LKTIYBGKWLNKGK-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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